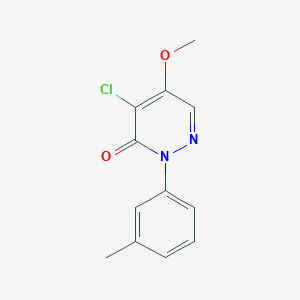
4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone, also known as CMMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the pyridazinone family and has been studied extensively for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone is not fully understood. However, studies suggest that it may exert its therapeutic effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. It may also modulate the activity of certain enzymes and receptors involved in the regulation of various physiological processes.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone in lab experiments is its relatively low cost and easy availability. It is also stable and can be stored for long periods without significant degradation. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone. One area of research is the development of more potent and selective analogs of this compound with improved therapeutic properties. Another area of research is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in various physiological processes.
Synthesemethoden
The synthesis of 4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone involves the reaction of 4-chloro-5-methoxy-2-nitroaniline with 3-methylbenzoyl chloride in the presence of a base and a catalyst. This process yields a yellow crystalline solid that can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone has been studied for its potential therapeutic properties in various fields of scientific research. In the field of medicinal chemistry, it has been evaluated for its anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders.
Eigenschaften
IUPAC Name |
4-chloro-5-methoxy-2-(3-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-4-3-5-9(6-8)15-12(16)11(13)10(17-2)7-14-15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQLRUWHOLDLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)
![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)
